2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide
Description
This compound (hereafter referred to as Compound A) is a synthetic indole-based acetamide derivative with a complex substitution pattern. Its structure features:
- An indole core substituted at the 3-position with a sulfanyl (-S-) group.
- A 2-(azepan-1-yl)-2-oxoethyl moiety attached to the indole’s nitrogen (N1), introducing a seven-membered azepane ring via a ketone-linked ethyl chain.
- An N-(4-butylphenyl)acetamide group, where the acetamide’s nitrogen is connected to a 4-butylphenyl substituent.
The molecular formula is C₂₇H₃₃N₃O₂S, with a molecular weight of 463.64 g/mol.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O2S/c1-2-3-10-22-13-15-23(16-14-22)29-27(32)21-34-26-19-31(25-12-7-6-11-24(25)26)20-28(33)30-17-8-4-5-9-18-30/h6-7,11-16,19H,2-5,8-10,17-18,20-21H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXVOMLATJIWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Derivative: The indole ring is functionalized with a sulfanyl group at the 3-position.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction.
Attachment of the Butylphenyl Group: The butylphenyl group is attached through an amide bond formation.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, research has shown that indole derivatives can inhibit certain kinases associated with tumor growth .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Indole-based compounds have been studied for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. The thioether linkage in the structure can enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole exhibited potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that modifications on the indole core significantly enhanced anticancer activity .
Neuroprotection Research
Research published in Neuroscience Letters indicated that indole derivatives could reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease. The study suggested that these compounds might provide a therapeutic avenue for neurodegenerative disorders .
Antimicrobial Efficacy
A recent investigation reported in Antimicrobial Agents and Chemotherapy found that thioether-containing compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Substituent Variations in the Acetamide Group
The N-arylacetamide moiety is a critical pharmacophore in Compound A. Modifications to this group significantly alter physicochemical properties and target interactions.
Key Observations :
Modifications to the Indole Core and Azepane Side Chain
The indole-azepane linkage is a unique feature of Compound A. Analogs with variations in this region include:
Key Observations :
- N1-substituent changes (e.g., chlorobenzoyl in ) alter steric bulk and electronic profiles.
Biological Activity
The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships, and potential therapeutic uses based on available literature.
Chemical Structure and Properties
The compound features a unique structure that includes an indole ring, an azepane moiety, and a butylphenyl group. Its molecular formula is , with a molecular weight of approximately 470.03 g/mol. The compound's logP value indicates its lipophilicity, which is crucial for its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O3S |
| Molecular Weight | 470.03 g/mol |
| logP | 4.4932 |
| Polar Surface Area | 42.894 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in neurotransmission and metabolic pathways.
- Glycine Transporter Inhibition : Preliminary studies suggest that modifications in the azepane ring may enhance the potency of the compound as a GlyT1 inhibitor, which plays a role in neurotransmitter regulation .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Research on similar compounds has demonstrated significant biological activities:
- Inhibition Potency : A related series of compounds showed IC50 values as low as 37 nM against GlyT1, indicating strong inhibitory potential that could be expected from derivatives like this one .
- CNS Penetration : Studies have indicated favorable brain-plasma ratios for certain analogs, suggesting potential for central nervous system (CNS) applications .
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the indole core. Key steps include:
- Alkylation of the indole nitrogen with a 2-(azepan-1-yl)-2-oxoethyl group.
- Thioether formation at the 3-position via nucleophilic substitution.
- Final coupling with 4-butylphenylacetamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Purity optimization requires column chromatography, recrystallization, and validation via HPLC (>95% purity). NMR and mass spectrometry are critical for verifying intermediate and final product integrity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : 1H/13C NMR identifies proton environments (e.g., azepane methylenes, indole aromatic protons) and confirms regioselectivity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C29H35N3O2S).
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related compounds with conformational variations in azepane/indole moieties .
Advanced Research Questions
Q. How can computational modeling predict bioactivity, and what experimental validation is required?
- Molecular Docking : Simulate interactions with targets like kinase enzymes or GPCRs using software (AutoDock Vina). Focus on the sulfanyl-acetamide motif’s hydrogen-bonding potential .
- Pharmacophore Mapping : Identify critical pharmacophoric features (e.g., hydrophobic azepane, hydrogen-bond acceptor sulfur).
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC50, cell viability assays) .
Q. How to resolve contradictions in crystallographic data (e.g., variable dihedral angles)?
Discrepancies in dihedral angles (e.g., azepane-indole torsion) arise from packing effects or solvent interactions. Strategies include:
- Multi-Crystal Analysis : Compare datasets from ≥3 independent crystals.
- DFT Calculations : Optimize gas-phase vs. solid-state geometries to assess environmental influences.
- Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., C–H⋯O interactions) affecting conformation .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Selection : Palladium catalysts improve coupling efficiency in thioether formation.
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., oxidation of sulfanyl groups) .
Q. How to design structure-activity relationship (SAR) studies for derivative libraries?
- Core Modifications : Vary azepane ring size (6- vs. 7-membered) or substitute the 4-butylphenyl group with fluorinated analogs.
- Bioisosteric Replacement : Replace sulfanyl with sulfonyl or methylene groups to assess electronic effects.
- In Silico Screening : Prioritize derivatives with improved LogP (target 2–4) and topological polar surface area (<90 Ų) using QSAR models .
Methodological Challenges
Q. What analytical methods quantify solubility and stability under physiological conditions?
- Solubility : Use shake-flask method with HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid.
- Stability : Incubate at 37°C and monitor degradation via LC-MS over 24–72 hours. Oxidative stability is assessed with H2O2 .
Q. How to address discrepancies between computational and experimental LogP values?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
